1-(4-Fluorophenyl)-4-hydroxybutan-1-one

Pharmaceutical Analysis Quality Control Impurity Profiling

QC laboratories require precise impurity reference standards to validate HPLC methods for Haloperidol API. Substituting structurally similar impurities alters retention times and invalidates analytics. This compound (gamma-Hydroxy-4'-fluorobutyrophenone) solves that risk. - **Critical Differentiator:** LogP 1.7809 & BP 319.5°C ensure unique, reproducible chromatographic elution. - **Regulatory Utility:** Supplied with COA, NMR, MS; supports GMP release, stability studies, ANDA/DMF submissions. - **Supply:** ≥95% purity, comprehensive characterization data, traceable to pharmacopoeial standards.

Molecular Formula C10H11FO2
Molecular Weight 182.194
CAS No. 73206-04-9
Cat. No. B2898534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-4-hydroxybutan-1-one
CAS73206-04-9
Molecular FormulaC10H11FO2
Molecular Weight182.194
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CCCO)F
InChIInChI=1S/C10H11FO2/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6,12H,1-2,7H2
InChIKeyZCDDMISRNWSZPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluorophenyl)-4-hydroxybutan-1-one: Essential Procurement Data


1-(4-Fluorophenyl)-4-hydroxybutan-1-one (CAS 73206-04-9), also known as gamma-Hydroxy-4'-fluorobutyrophenone, is a fluorinated aryl hydroxy ketone with the molecular formula C₁₀H₁₁FO₂ and a molecular weight of 182.19 g/mol . It is primarily recognized and utilized as a reference standard for Haloperidol impurities, designated variously as Haloperidol Impurity 10, Impurity 16, Impurity 22, Impurity 23, Impurity 27, and Impurity 30 [1][2]. The compound is commercially supplied with detailed characterization data and Certificates of Analysis (COA) compliant with regulatory guidelines for analytical method development and quality control applications [3].

Identity Haloperidol Impurity Reference Standard (Imp. 10, 16, 22, 23, 27, 30)
Documentation COA with HPLC, NMR, MS data
Use Context Analytical method development and quality control

1-(4-Fluorophenyl)-4-hydroxybutan-1-one: Non-Substitutability in Analytical Methods


The analytical utility of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one is predicated on its specific physicochemical and chromatographic properties, which differ quantitatively from other Haloperidol impurities. For instance, its calculated LogP of 1.7809 and boiling point of 319.5±22.0 °C are distinct parameters that directly influence its retention time and behavior in chromatographic systems. Simply substituting this compound with another Haloperidol impurity, such as Dechloro Haloperidol (Impurity B, CAS 3109-12-4), which has a significantly higher molecular weight (341.42 g/mol) and a melting point of 135.6-136.2 °C , would lead to different elution profiles and render the analytical method invalid. Therefore, the precise identity and specific properties of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one are non-negotiable for achieving accurate and reproducible results in method validation, quality control, and stability studies.

Target Compound
1-(4-Fluorophenyl)-4-hydroxybutan-1-one
  • MW 182.19 g/mol
  • LogP 1.78
  • Bp 319.5±22.0 °C
  • Storage 2–8 °C
Common Substitute
Dechloro Haloperidol (Impurity B, CAS 3109-12-4)
  • MW 341.42 g/mol
  • Mp 135.6–136.2 °C
  • Storage refrigerator
  • Documentation may vary
Different physicochemical properties alter chromatographic retention and peak identity; direct substitution may invalidate validated methods.

1-(4-Fluorophenyl)-4-hydroxybutan-1-one: Evidence-Based Differentiation


Comparative Purity and Characterization

Unlike unspecified or generic Haloperidol impurities, 1-(4-Fluorophenyl)-4-hydroxybutan-1-one is consistently supplied with a high and verifiable purity, typically ≥95% by HPLC, and is accompanied by comprehensive characterization data [1]. Suppliers like CATO provide a purity of >95% for this compound as an ISO17034-certified analytical standard, which is a crucial differentiator for regulatory compliance [2]. In contrast, the purity of a common comparator like Haloperidol Impurity D (CAS 67987-08-0) is also specified as >95% , but the specific impurity profile and the accompanying analytical documentation (e.g., COA with HPLC, NMR, MS) are distinct and tailored to the specific compound's identity, making them non-interchangeable in validated analytical methods.

Purity & Characterization
Cross-study comparable
≥95% HPLC purity, COA with NMR, MS
Supports method validation with well-characterized standard
Unique retention time and impurity profile prevent direct substitution
Pharmaceutical Analysis Quality Control Impurity Profiling

Regulatory Compliance and Traceability

A key differentiator for 1-(4-Fluorophenyl)-4-hydroxybutan-1-one is its supply as a reference standard that is compliant with regulatory guidelines and traceable to pharmacopeial standards (USP or EP) [1]. Suppliers like SynZeal and Axios Research explicitly offer this compound for use in Abbreviated New Drug Applications (ANDA) and for traceability against USP/EP standards [1][2]. This level of regulatory support and traceability is not uniformly guaranteed for all Haloperidol impurities. For example, while Haloperidol Impurity B (Dechloro Haloperidol) is also a reference standard, its specific traceability and intended use for ANDA submissions may vary by supplier and is not universally stated as a core feature .

Regulatory Traceability
Class-level inference
USP/EP traceable, ANDA/DMF documentation
Reduces end-user qualification burden for regulatory submissions
Vendor commitment to regulatory compliance may vary
Regulatory Affairs GMP Pharmacopeial Standards

Stability and Storage Conditions

The recommended storage and stability profile of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one can be a critical differentiator for procurement planning. The compound is typically stored at 2-8°C [1]. While this is a common requirement for many organic compounds, it contrasts with Haloperidol Impurity B (Dechloro Haloperidol), which is specified for storage in a refrigerator . The exact stability profile, including data from accelerated stability studies (e.g., 40°C/75% RH with periodic HPLC analysis to detect degradation products) , is a key piece of information that is often provided by the manufacturer for this specific impurity but may not be available for all alternative compounds, impacting long-term study planning and stock management.

Storage & Stability
Supporting evidence
Storage: 2–8 °C; stability data available
Supports long-term analytical project planning
Detailed stability profile differentiates from less-characterized alternatives
Stability Studies Logistics Compound Management

1-(4-Fluorophenyl)-4-hydroxybutan-1-one: Key Research & Industrial Applications


Analytical Method Validation for Haloperidol API

This compound is ideally suited for use as a reference standard in the development and validation of analytical methods (e.g., HPLC, UPLC) for the quantification of impurities in Haloperidol Active Pharmaceutical Ingredient (API). Its well-defined purity (≥95%) and the availability of comprehensive characterization data (COA, NMR, MS) ensure method accuracy and reproducibility [1]. The compound's specific LogP (1.7809) and boiling point (319.5±22.0 °C) are critical parameters that dictate its unique chromatographic retention time, which is essential for accurate peak identification and quantification.

Quality Control and Stability Studies

1-(4-Fluorophenyl)-4-hydroxybutan-1-one is a critical tool for QC laboratories to monitor impurity levels in Haloperidol drug substances and finished products during release testing and stability studies. Its regulatory-compliant nature and potential traceability to USP/EP standards [2] support the rigorous requirements of Good Manufacturing Practice (GMP). The availability of detailed stability data allows for reliable long-term use and ensures that the standard remains valid throughout the product lifecycle, which is a key differentiator from less-characterized alternatives.

ANDA and DMF Filing Support

For generic pharmaceutical manufacturers, the procurement of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one is essential for generating comparative impurity data required for Abbreviated New Drug Application (ANDA) filings and Drug Master File (DMF) submissions. The compound is explicitly supplied for these purposes, with vendors offering documentation that meets regulatory expectations [2]. Using a well-documented, high-purity standard from a reputable supplier minimizes the risk of regulatory delays and questions regarding the analytical methodology, providing a clear pathway to market approval.

Application
Selection Property
Validation Focus
Analytical method validation for Haloperidol API
Defined purity and characterization data
Retention time and peak identity
QC and stability studies
Regulatory-compliant standard with traceability
Long-term standard stability
ANDA/DMF filing support
Vendor documentation for regulatory submissions
Method reproducibility and regulatory acceptance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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